molecular formula C10H14O<br>(CH3)3CC6H4OH<br>C10H14O B146161 2-Tert-butylphenol CAS No. 88-18-6

2-Tert-butylphenol

Cat. No.: B146161
CAS No.: 88-18-6
M. Wt: 150.22 g/mol
InChI Key: WJQOZHYUIDYNHM-UHFFFAOYSA-N
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Biochemical Analysis

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Tert-butylphenol has several scientific research applications, including:

Properties

IUPAC Name

2-tert-butylphenol
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InChI

InChI=1S/C10H14O/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7,11H,1-3H3
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InChI Key

WJQOZHYUIDYNHM-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1=CC=CC=C1O
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Molecular Formula

Record name 2-TERT-BUTYLPHENOL
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DSSTOX Substance ID

DTXSID2026525
Record name 2-tert-Butylphenol
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Molecular Weight

150.22 g/mol
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Physical Description

Liquid; Liquid, Other Solid, Light yellow or amber liquid; [HSDB] Colorless or yellow liquid; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.
Record name Phenol, 2-(1,1-dimethylethyl)-
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Boiling Point

223 °C @ 760 mm Hg, 223 °C
Record name 2-TERT-BUTYLPHENOL
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Flash Point

110 °C, 230 °F OC, 80 °C c.c.
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Solubility

SOL IN ALCOHOL; VERY SOL IN ETHER; SOL IN ALKALI, CARBON TETRACHLORIDE, SOL IN ISOPENTANE, TOLUENE & ETHYL ALCOHOL, INSOL IN WATER, Solubility in water, g/100ml at 20 °C: 0.2 (poor)
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Density

0.9783 @ 20 °C/4 °C, Relative density (water = 1): 0.98
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Vapor Density

Relative vapor density (air = 1): 5.2
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Vapor Pressure

0.00015 [mmHg], 1.5X10-4 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 5
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Color/Form

LIGHT YELLOW LIQUID, Amber-colored liquid

CAS No.

88-18-6, 27178-34-3
Record name 2-tert-Butylphenol
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Melting Point

-6.8 °C
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Synthesis routes and methods I

Procedure details

Bisphenols are exemplified by Bisphenol A, Bisphenol F, Bisphenol C, Bisphenol H and the like. As is well known, Bisphenol A is a dihydric phenol obtained by condensation of phenol and acetone, that is, 2,2-bis(4-hydroxyphenyl)propane; Bisphenol F is the corresponding compound obtained by using formaldehyde instead of the above mentioned acetone; Bisphenol C is the compound obtained by using cyclohexanone instead of the acetone; and Bisphenol H is a dihydric phenol obtained by condensation of o-tert-butyl phenol and acetone. These bisphenols can be used concomitantly.
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Synthesis routes and methods II

Procedure details

The procedure of Example 5 was repeated in all respects except 2-butylphenol was substituted for 4-t-butylphenol. 40% bleach number=0.5, 100% bleach number=4.
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Synthesis routes and methods III

Procedure details

2.5 parts of the powder dye described in Example 6 are dissolved in a mixture of 10 parts of a styrene/maleate hard resin having a softening point of 160°-175° C., 16 parts of a 60 percent strength solution of a condensate obtained from tert.-butylphenol, formaldehyde and salicylic acid in a molar ratio of 1:1.4:0.8 in a 9:1 mixture of ethanol and ethylglycol, and 74 parts of a 9:1 mixture of ethanol and a mixture of about 98% of 1-methoxypropan-2-ol and 2% of 2-methoxypropan-1-ol. This solution can be used, for example, to print paper or aluminum foil in a reddish-yellow hue (No. 4, Color Index Hue Indication Chart).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Tert-butylphenol
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2-Tert-butylphenol
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2-Tert-butylphenol
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2-Tert-butylphenol
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2-Tert-butylphenol
Reactant of Route 6
2-Tert-butylphenol
Customer
Q & A

ANone: 2-Tert-butylphenol has a molecular formula of C10H14O and a molecular weight of 150.22 g/mol.

ANone: Several spectroscopic techniques have been used to characterize this compound, including:

  • 1H NMR: Provides information about the hydrogen atoms' environment within the molecule, including chemical shifts and coupling constants. [, , ]
  • 13C NMR: Provides information about the carbon atoms' environment within the molecule, including chemical shifts. []
  • IR Spectroscopy: Reveals information about the functional groups present in the molecule by analyzing the absorption of infrared light. [, ]

A: Studies have shown that the addition of 1% this compound to mineral lubricant oil significantly reduces the formation of oxidation products, such as carbonyl and peroxide compounds, under accelerated oxidation conditions. Thermogravimetric analysis revealed that this compound exhibits higher thermal stability compared to the common antioxidant BHT. []

A: this compound exhibits limited stability in aqueous solutions. In a study involving biocatalytic synthesis of 3-tert-butylcatechol from this compound, the product 3-tert-butylcatechol was found to be unstable in aqueous solutions, necessitating the use of a hydrophobic resin for stabilization and in situ product removal. []

A: K10 clay acts as a heterogeneous catalyst in the transformation of this compound. Microwave irradiation enhances the reaction rate at low temperatures, possibly due to selective heating of the catalyst particles. []

A: Pretreating Jordanian bentonite and kaolin clays with acids significantly influences their catalytic activity in de-tert-butylating this compound. While acetic acid treatment results in low conversion rates, hydrochloric and phosphoric acid treatments lead to higher catalytic activity. Notably, the concentration of hydrochloric acid used for pretreatment impacts the overall activity, with 1 M HCl yielding the highest activity compared to other concentrations. [, ]

A: The selectivity of the de-tert-butylation reaction is influenced by both the type of catalyst and its pretreatment. For instance, calcined catalysts favor the formation of phenol, while reduced catalysts show higher selectivity towards 4-tert-butylphenol. [, ]

A: Computational methods like Density Functional Theory (DFT) are employed to calculate various molecular properties of this compound and its derivatives, such as bond dissociation enthalpy (BDE), ionization potential (IP), and molecular orbitals (LUMO). These calculated parameters help in establishing Quantitative Structure-Activity Relationship (QSAR) models, offering insights into the cytotoxicity of these compounds. []

A: Studies have investigated the structure-activity relationship of this compound and its derivatives, focusing on their cytotoxicity against different cell lines. The presence and position of substituents on the phenol ring significantly influence the cytotoxicity. For example, methoxy-substituted monophenols exhibit cytotoxicity related to their lipophilicity (logP) and absolute hardness (η). In contrast, tert-butylphenols demonstrate a positive correlation between cytotoxicity and LUMO energy. []

A: While glyoxal, a common oxidation product of volatile organic compounds, can contribute significantly to SOA formation, studies have shown that glyoxal uptake onto aerosol during this compound oxidation is limited. Instead, glyoxal indirectly influences SOA formation by increasing hydroxyl radical concentrations, which then contribute to SOA formation from other precursors. []

ANone: Several analytical methods have been employed to detect and quantify this compound in various matrices:

  • Ultra-High Performance Liquid Chromatography (HPLC): This technique, coupled with either a fluorescence detector (FLD) or a diode array detector (DAD), allows for the simultaneous determination of this compound and other phenolic compounds in polycarbonate food packaging materials. []
  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is utilized to identify and quantify this compound as a degradation product in the decomposition of xylene using non-thermal plasma. []
  • Headspace-Programmable Temperature Vaporizer-Gas Chromatography-Mass Spectrometry (HS-PTV-GC-MS): This sensitive technique is used to determine the presence of this compound and other antioxidants in both new and used motor oils. This method requires minimal sample preparation, enhancing its efficiency and minimizing potential errors. []

A: Research has shown that this compound exhibits significant toxicity to the nematode Caenorhabditis elegans, affecting its lethality, reproduction, and movement. In comparison to other phenolic compounds tested, this compound ranked among the most toxic substances, highlighting its potential environmental risks. []

A: Researchers have explored alternative viscosity stabilizers for drilling fluids that offer improved performance at high temperatures. One such alternative is PB-854, a compound synthesized from 4-phenoxybutyl bromide, paraformaldehyde, and phloroglucinol. PB-854 demonstrates superior stability compared to traditional drilling fluid formulations at temperatures ranging from 120 °C to 180 °C. []

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